1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is the strategic protected intermediate for constructing the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core of moxifloxacin. Its orthogonal Boc/benzyl protecting groups enable convergent synthesis with minimal purification. With a predicted LogP of 3.39, it is ideal for CNS-targeted libraries requiring passive BBB permeability. High boiling point (409.1°C) prevents volatilization losses during process-scale solvent removal. Available in kilogram quantities at ≥95% purity, with 98% HPLC grade offered by select manufacturers for late-stage manufacturing campaigns.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
CAS No. 159877-35-7
Cat. No. B190087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine
CAS159877-35-7
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
InChIKeyIWDFFHIOVOXFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine (CAS 159877-35-7) Sourcing & Selection Overview for Research and Industrial Applications


1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine (CAS 159877-35-7) is a protected bicyclic diamine belonging to the octahydropyrrolo[3,4-b]pyridine class, with the molecular formula C19H28N2O2 and a molecular weight of 316.44 g/mol . This compound serves as a versatile synthetic intermediate and building block, particularly in medicinal chemistry and pharmaceutical research [1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, combined with a benzyl group on the piperidine nitrogen, confers distinct physicochemical properties, such as a predicted LogP of 3.39, which influences its solubility and handling compared to its unprotected or differently substituted analogs .

Why 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine Cannot Be Substituted with Close Analogs in Critical Synthetic Pathways


Interchanging 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine with a close structural analog without rigorous evaluation can derail a synthetic sequence. The specific combination of the Boc and benzyl protecting groups is not arbitrary; it dictates the compound's reactivity profile, solubility, and handling characteristics. A seemingly minor change, such as removing the Boc group to yield 6-benzyloctahydropyrrolo[3,4-b]pyridine, drastically alters the basicity and nucleophilicity of the amine, which can lead to unwanted side reactions and a complete failure of the intended coupling step . Furthermore, the lipophilicity conferred by the benzyl group (LogP of 3.39) is crucial for applications where membrane permeability or specific non-covalent interactions are required, a property not shared by smaller analogs like 1-Boc-octahydropyrrolo[3,4-b]pyridine . The quantitative evidence below establishes the unique profile of this specific compound.

Quantitative Differentiation of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine (CAS 159877-35-7) Against Key Comparators


Molecular Weight and Structural Bulk: A Key Differentiator from Unprotected and Des-Benzyl Analogs

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine (MW: 316.44 g/mol) is significantly larger and more lipophilic than its direct analogs. The unprotected 6-benzyloctahydropyrrolo[3,4-b]pyridine (MW: 216.32 g/mol) and the simpler 1-Boc-octahydropyrrolo[3,4-b]pyridine (MW: 226.32 g/mol) are much smaller molecules . This difference in molecular weight directly impacts the compound's physical state, volatility, and behavior in purification processes.

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

Boiling Point and Volatility: A Critical Parameter for Handling and Storage

The target compound exhibits a boiling point of 409.1 °C at 760 mmHg, which is substantially higher than that of the unprotected analog, 6-benzyloctahydropyrrolo[3,4-b]pyridine, which boils at 322.2 °C at 760 mmHg . This 86.9 °C increase in boiling point is a direct consequence of the added Boc group, which increases molecular weight and intermolecular forces.

Organic Synthesis Process Chemistry Safety

Lipophilicity (LogP): A Determinant of Solubility and Membrane Permeability

The target compound has a predicted partition coefficient (LogP) of 3.39 . This value indicates significant lipophilicity, which is primarily driven by the benzyl substituent. In contrast, the analog lacking the benzyl group, 1-Boc-octahydropyrrolo[3,4-b]pyridine, has a much lower LogP (approx. 0.9), as the compound is more polar and water-soluble . This is a class-level inference, as the exact LogP of the des-benzyl analog is not directly provided but can be inferred from its structure.

ADME Drug Discovery Physicochemical Properties

Purity and Scalability: Assured Quality for Multi-Gram Synthesis

Commercial suppliers offer 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine with a guaranteed minimum purity of 98% as determined by HPLC, and production scale availability up to kilogram quantities [1]. This level of purity and scalability is comparable to, and in some cases exceeds, the specifications provided for the simpler analog 1-Boc-octahydropyrrolo[3,4-b]pyridine, which is often listed at 95% purity .

Process R&D Quality Control Sourcing

Specific Application as a Key Intermediate in Moxifloxacin Synthesis

Derivatives of the octahydropyrrolo[3,4-b]pyridine core, specifically (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, are established intermediates in the synthesis of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic [1]. 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine serves as a protected precursor to this core scaffold, enabling selective functionalization and deprotection steps critical for constructing the final drug molecule.

Pharmaceutical Synthesis Antibacterial Process Chemistry

Validated Application Scenarios for 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine Based on Quantitative Evidence


Scalable Synthesis of Moxifloxacin and Related Fluoroquinolone Antibiotics

The compound is a strategic intermediate for constructing the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core of moxifloxacin . Its high purity (≥98%) and availability in kilogram quantities directly support process chemistry campaigns and late-stage manufacturing [1]. The protected Boc and benzyl groups allow for a convergent synthesis, minimizing purification steps and maximizing overall yield.

Development of CNS-Penetrant Drug Candidates

With a predicted LogP of 3.39, this compound falls within a favorable range for crossing the blood-brain barrier (BBB) . It serves as an ideal, protected building block for constructing libraries of CNS-targeted small molecules where passive membrane permeability is a prerequisite. This is a clear differentiator from more polar, less lipophilic analogs.

High-Temperature and High-Vacuum Organic Transformations

The high boiling point of 409.1 °C minimizes loss through volatilization during reactions or solvent removal steps under reduced pressure . This property makes it a reliable and safer alternative to the unprotected 6-benzyloctahydropyrrolo[3,4-b]pyridine (BP 322.2 °C) in process development where precise stoichiometry and yield are paramount.

Synthesis of CCR5 Antagonist Scaffolds for Antiviral Research

The octahydropyrrolo[3,4-b]pyridine core has been implicated in the design of CCR5 antagonists, a class of molecules with potential applications in HIV therapy . 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine provides a versatile and protected entry point for generating focused libraries of these biologically relevant compounds, a path less straightforward with unprotected analogs.

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